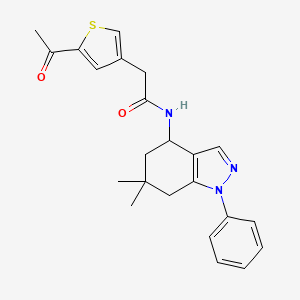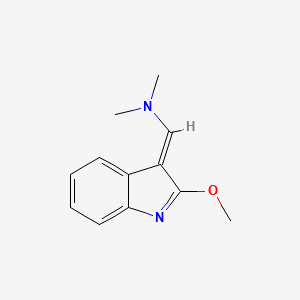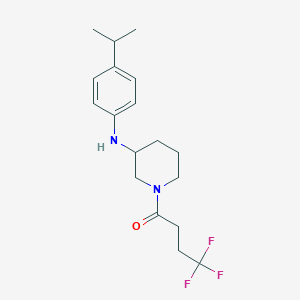![molecular formula C18H20N4O B5971139 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B5971139.png)
4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperazine derivative that exhibits promising pharmacological properties, making it a valuable candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde is not yet fully understood. However, it is believed to exert its pharmacological effects through the modulation of various molecular targets, including ion channels, enzymes, and receptors. This compound has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability and inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde are diverse and complex. This compound has been shown to exhibit anticonvulsant effects by modulating the activity of the GABA-A receptor. Additionally, it possesses significant analgesic and anti-inflammatory properties, making it a valuable candidate for pain management and treatment of inflammatory disorders. Moreover, this compound has been shown to possess significant anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde in lab experiments include its diverse pharmacological activities, making it a valuable candidate for drug development. Additionally, this compound exhibits low toxicity and high solubility, making it easy to handle in the laboratory. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability, which can limit its use in large-scale studies.
Orientations Futures
There are several future directions for the study of 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde. One potential direction is the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential molecular targets. Moreover, the potential applications of this compound in the treatment of various diseases, including cancer, pain, and inflammation, warrant further investigation.
Méthodes De Synthèse
The synthesis of 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde involves the reaction of piperazine with 2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one in the presence of an aldehyde source such as formaldehyde or paraformaldehyde. The reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde has been extensively studied for its potential applications in drug development. It exhibits a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, this compound has been shown to possess significant anticancer activity, making it a valuable candidate for cancer therapy.
Propriétés
IUPAC Name |
4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-13-21-9-11-22(12-10-21)18-15-7-4-8-16(15)19-17(20-18)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKPOLMDQSLUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)


![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)


![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)
![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-bromo-N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5971129.png)
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5971130.png)
